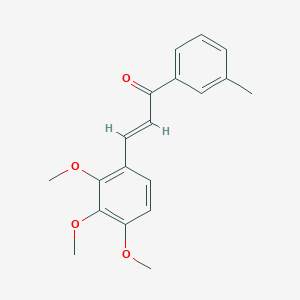

(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

CAS No.: 1354941-35-7

Cat. No.: VC11667157

Molecular Formula: C19H20O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354941-35-7 |

|---|---|

| Molecular Formula | C19H20O4 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | (E)-1-(3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C19H20O4/c1-13-6-5-7-15(12-13)16(20)10-8-14-9-11-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b10-8+ |

| Standard InChI Key | WQVZECQXEDBJCG-CSKARUKUSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |

| SMILES | CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |

Introduction

(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is an organic compound classified as a chalcone, characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound features a 3-methylphenyl group and a 2,3,4-trimethoxyphenyl group, contributing to its unique chemical properties and potential biological activities. Chalcones are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets.

Synthesis

The synthesis of (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction combines 3-methylbenzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The process usually occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The resulting product can be purified through recrystallization or column chromatography.

Biological Activities

Research indicates that (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exhibits significant biological activities, including anticancer and antioxidant effects. Its anticancer effects may stem from its ability to modulate signaling pathways and inhibit enzymes critical for cell growth. Additionally, its antioxidant activity plays a role in reducing cellular damage caused by oxidative stress.

Applications and Future Research Directions

Given its diverse biological activities, (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a candidate for further investigation in therapeutic applications. Future research should focus on optimizing its synthesis for large-scale production and exploring its potential as a lead compound in drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. Notable examples include:

-

(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: Contains a 4-methyl group instead of a 3-methyl group.

-

(2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Features methoxy groups on both phenyl rings.

-

(Z)-1-(4-Methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Different stereochemistry affecting biological activity.

The presence of the 2,3,4-trimethoxyphenyl group in (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one enhances its unique biological activity compared to these similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume